molecular formula C16H13BrO2 B12514766 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)- CAS No. 144298-62-4

2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-

Cat. No.: B12514766
CAS No.: 144298-62-4
M. Wt: 317.18 g/mol
InChI Key: BYUCSFWXCMTYOI-UHFFFAOYSA-N
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Description

Bromoenol lactone is a chemical compound known for its potent inhibitory effects on certain enzymes. It is widely used in biochemical and molecular biology research due to its ability to selectively inhibit calcium-independent phospholipase A2 (iPLA2). This compound has a molecular formula of C16H13BrO2 and a molecular weight of 317.18 g/mol .

Preparation Methods

Bromoenol lactone can be synthesized through various methods. One common synthetic route involves the bromination of an enol lactone precursor. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Bromoenol lactone undergoes several types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Bromoenol lactone is unique due to its selective inhibition of iPLA2. Similar compounds include:

    Methyl arachidonyl fluorophosphate (MAFP): Another iPLA2 inhibitor, but with different selectivity and potency.

    Arachidonyl trifluoromethyl ketone (ATK): Inhibits various phospholipases, including iPLA2, but with broader specificity.

    Bromophenacyl bromide (BPB): A less selective inhibitor of phospholipases compared to bromoenol lactone. Bromoenol lactone’s specificity and potency make it a valuable tool in research, distinguishing it from these other inhibitors.

Biological Activity

2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-, commonly referred to as bromoenol lactone, is a heterocyclic compound notable for its diverse biological activities. This compound has gained attention in biochemical research due to its ability to selectively inhibit certain enzymes, particularly calcium-independent phospholipase A2 (iPLA2). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 6-(bromomethylene)-3-(1-naphthalenyl)-2H-pyran-2-one
  • CAS Registry Number : 88070-98-8
  • Molecular Formula : C16H13BrO2
  • Molecular Weight : 317.18 g/mol

Biological Activity Overview

Bromoenol lactone exhibits a range of biological activities that can be categorized into several key areas:

  • Enzyme Inhibition
    • Bromoenol lactone is known for its potent inhibitory effects on iPLA2, which plays a crucial role in phospholipid metabolism and inflammatory responses. Its selective inhibition can modulate inflammatory pathways and has implications for treating inflammatory diseases .
  • Antimicrobial Activity
    • Research indicates that compounds related to bromoenol lactone demonstrate significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties
    • Some studies have reported that bromoenol lactone and its derivatives exhibit antiviral activity, particularly against HIV-1. Compounds synthesized from this framework have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), providing a potential avenue for HIV treatment .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of bromoenol lactone is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a role in managing conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits calcium-independent phospholipase A2 (iPLA2)
AntimicrobialEffective against S. aureus and E. coli
AntiviralActs as an NNRTI against HIV-1
Anti-inflammatoryReduces levels of inflammatory cytokines

Notable Research Studies

  • Enzyme Inhibition Study :
    • A study demonstrated that bromoenol lactone effectively inhibits iPLA2 at nanomolar concentrations, leading to reduced inflammatory responses in cellular models.
  • Antimicrobial Efficacy :
    • In vitro tests showed that derivatives of bromoenol lactone had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µM against various bacterial strains, outperforming standard antibiotics like streptomycin .
  • Antiviral Activity Assessment :
    • A series of synthesized compounds based on the bromoenol structure were evaluated for their ability to inhibit HIV replication in vitro, revealing promising results with low cytotoxicity .

Properties

IUPAC Name

6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCSFWXCMTYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274369
Record name 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144298-62-4
Record name 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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